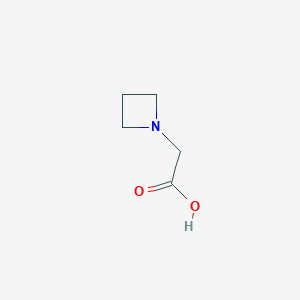

2-(Azetidin-1-yl)acetic acid

Description

Overview of Azetidine-Containing Heterocycles in Organic and Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention in organic and medicinal chemistry. researchgate.netlongdom.org These saturated heterocycles are considered valuable scaffolds due to their unique combination of satisfactory stability and significant ring strain. researchgate.net The reactivity of azetidines is largely driven by this inherent ring strain, which allows for unique chemical transformations under specific conditions. rsc.org While less stable than five- or six-membered rings, azetidines are significantly more stable than their three-membered counterparts, aziridines, making them easier to handle. rsc.org

In medicinal chemistry, the incorporation of an azetidine (B1206935) ring into a drug molecule can confer desirable pharmacokinetic properties, such as enhanced metabolic stability and improved binding interactions with biological targets. longdom.orgrsc.org Although found in less than 1% of FDA-approved drugs containing nitrogen heterocycles, azetidine-containing compounds have demonstrated potent binding to a wide array of biological targets, partly due to the rigidity of the four-membered ring. acs.org Examples of FDA-approved pharmaceuticals containing the azetidine motif include the anticoagulant ximelagatran (B1683401) and the antibiotic delafloxacin. acs.org The structural rigidity and chemical properties of azetidines have established them as important building blocks in the synthesis of complex molecules and have drawn the attention of medicinal chemists. researchgate.net

Significance of α-Amino Acid Analogs and Carboxylic Acid Derivatives in Chemical Biology

Carboxylic acids and their derivatives are another class of organic compounds with immense biological and chemical significance. rroij.comsolubilityofthings.com Characterized by the carboxyl group (-COOH), they are prevalent in nature, with examples like fatty acids and citric acid being central to metabolic pathways. britannica.com The acidity of the carboxyl group is a key property, allowing it to donate a proton and participate in various biological processes, including enzyme catalysis and pH regulation. britannica.comsmolecule.com Carboxylic acid derivatives, such as esters and amides, are formed by replacing the hydroxyl (-OH) group of the carboxylic acid. rroij.com These derivatives have widespread applications; esters are used as flavorings and in pharmaceutical formulations, while amides are fundamental components of proteins and are used in the synthesis of various pharmaceuticals. numberanalytics.com The reactivity of the carbonyl group in carboxylic acids and their derivatives makes them susceptible to nucleophilic attack, a key reaction in their biological function and synthetic utility. rroij.comlibretexts.org

Rationale for Investigating 2-(Azetidin-1-yl)acetic acid as a Molecular Scaffold

The investigation of this compound as a molecular scaffold is rooted in the strategic combination of the properties of its two core components: the azetidine ring and the acetic acid moiety. This compound is essentially an α-amino acid analog, where the azetidine ring system introduces specific structural constraints. Azetidines are known for their structural similarity to certain amino acids and can be involved in protein-protein interactions, suggesting that this compound could be a valuable tool for studying protein function or for the development of peptidomimetics (molecules that mimic peptides). smolecule.com

The acetic acid group provides a carboxylic acid functionality, which is a common feature in bioactive molecules and can participate in crucial biological interactions like enzyme catalysis and the formation of ionic bonds. smolecule.com The combination of the rigid, metabolically stable azetidine ring with the reactive and biologically relevant carboxylic acid group makes this compound a promising candidate for a lead molecule in drug discovery. smolecule.com Furthermore, derivatives such as (azetidin-3-yl)acetic acid have been considered as structural analogs for important neurotransmitters like 4-aminobutanoic acid (GABA), highlighting the potential for this class of compounds in neuropharmacology. mdpi.com The unique azetidine framework may confer distinct pharmacological properties compared to other similar compounds. smolecule.com The diversification of such azetidine-based scaffolds is a key strategy for accessing new chemical space for probe and drug discovery, particularly for central nervous system (CNS) targets. nih.gov

Historical Development of Azetidine Synthesis and its Evolution in Research

The synthesis of azetidines has historically been challenging, which has somewhat limited their exploration compared to other nitrogen-containing heterocycles. researchgate.netresearchgate.net Early methods for constructing the azetidine ring were often inefficient. researchgate.net The history of azetidine compounds can be traced back to 1907 with reactions involving Schiff bases. jmchemsci.com

Over the years, significant advances have been made in the synthetic methodology for creating these four-membered rings. researchgate.net Established methods for azetidine synthesis now include:

Cyclization by C-N bond formation : This is a common strategy, often involving the intramolecular cyclization of γ-amino alcohols or their derivatives. magtech.com.cn A straightforward synthesis involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Reduction of β-lactams (azetidin-2-ones) : The corresponding β-lactam can be reduced to form the saturated azetidine ring. rsc.orgjmchemsci.com Lithium aluminium hydride is a common reagent for this transformation. wikipedia.org

[2+2] Cycloaddition Reactions : The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgresearchgate.net However, its application has been met with challenges due to competing reaction pathways. rsc.orgresearchgate.net

Ring Contraction and Expansion : Methods such as the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide have been developed for the synthesis of 1-arenesulfonylazetidines. organic-chemistry.org

The evolution of these synthetic routes has been critical in making a wider variety of substituted azetidines accessible for research. rsc.org This has allowed for their increased use as intermediates, chiral auxiliaries, and key structural units in biologically active compounds. magtech.com.cn Recent research continues to focus on developing more efficient, general, and stereoselective methods for azetidine synthesis to further unlock their potential in chemistry and medicine. acs.orgmagtech.com.cn

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | matrix-fine-chemicals.com |

| CAS Number | 1008304-81-1 | matrix-fine-chemicals.combldpharm.com |

| Molecular Formula | C5H9NO2 | matrix-fine-chemicals.combldpharm.com |

| Molecular Weight | 115.132 g/mol | matrix-fine-chemicals.com |

| SMILES | O=C(O)CN1CCC1 | bldpharm.com |

| InChIKey | SVDWECPQUANQNC-UHFFFAOYSA-N | matrix-fine-chemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-6-2-1-3-6/h1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDWECPQUANQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Azetidin 1 Yl Acetic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-(Azetidin-1-yl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon frameworks.

The 1H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (-COOH) is often broad and its chemical shift is highly dependent on the solvent and concentration. The protons of the azetidine (B1206935) ring and the methylene (B1212753) group of the acetic acid moiety present characteristic shifts and coupling patterns.

The protons on the C2 and C4 positions of the azetidine ring (adjacent to the nitrogen) are expected to be deshielded compared to the C3 protons due to the electron-withdrawing effect of the nitrogen atom. These protons (H-2/H-4) would appear as a triplet. The protons at the C3 position (H-3) would appear further upfield as a quintet due to coupling with the four adjacent protons on C2 and C4. The methylene protons of the acetic acid group (H-5) are adjacent to both the nitrogen atom and the carbonyl group, leading to a downfield shift, and would appear as a singlet as they have no adjacent protons to couple with.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-4 (azetidine) | ~3.3 - 3.6 | Triplet (t) | ~7.0 - 7.5 |

| H-3 (azetidine) | ~2.1 - 2.4 | Quintet (quin) | ~7.0 - 7.5 |

| H-5 (methylene) | ~3.2 - 3.5 | Singlet (s) | N/A |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid is the most deshielded and appears significantly downfield. The carbons of the azetidine ring adjacent to the nitrogen (C-2, C-4) are deshielded relative to the C-3 carbon. The methylene carbon of the acetic acid moiety (C-5) is also influenced by the adjacent nitrogen and carbonyl group.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-4 (azetidine) | ~55 - 58 |

| C-3 (azetidine) | ~17 - 20 |

| C-5 (methylene) | ~58 - 62 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

While 1D NMR provides primary structural information, 2D NMR techniques are essential for confirming the atomic connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For this compound, a key cross-peak would be observed between the signals for the C2/C4 protons and the C3 protons of the azetidine ring, confirming their adjacent relationship. The methylene and carboxylic acid protons would not show COSY correlations due to the absence of 3-bond proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show correlations between the C-2/C-4 signal and the H-2/H-4 signal, the C-3 signal and the H-3 signal, and the C-5 signal and the H-5 signal. This allows for the unambiguous assignment of each carbon atom to its attached proton(s). researchgate.nethmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The methylene protons (H-5) to the azetidine carbons (C-2, C-4) and the carbonyl carbon (C=O).

The azetidine protons (H-2, H-4) to the methylene carbon (C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a small molecule like this, its utility might be limited, but it could confirm the through-space proximity of the methylene protons (H-5) to the azetidine ring protons (H-2, H-4).

15N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the 15N isotope, provides direct information about the chemical environment of the nitrogen atom. acs.orgacs.org For this compound, the nitrogen is a tertiary amine within a strained four-membered ring. The chemical shift of nitrogen in azetidine is significantly different from that in less strained cyclic amines like piperidine. acs.org The substitution with an acetic acid group is expected to cause a further shift. The predicted 15N chemical shift would be in the characteristic range for alkylazetidines. nih.govacs.org

Chiroptical NMR techniques are used to determine the stereochemistry of chiral molecules. This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, chiroptical NMR techniques are not applicable for its analysis.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C5H9NO2), the exact mass is 115.0633 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z = 115 would be observed. The fragmentation of the molecule is expected to follow pathways characteristic of amines and carboxylic acids. libretexts.org Key fragmentation processes would include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This would lead to the loss of an ethyl radical from the ring, or more likely, the cleavage of the exocyclic C-N bond.

Loss of Carboxyl Group: Fragmentation of the carboxylic acid moiety is also expected. The loss of the entire carboxyl group (-COOH) would result in a fragment ion at m/z = 70 (M-45).

Decarboxylation: Loss of carbon dioxide (CO2) from the molecular ion could produce a fragment at m/z = 71 (M-44).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 115 | [C5H9NO2]+• (Molecular Ion) |

| 70 | [C4H8N]+ (Loss of -COOH) |

| 57 | [C3H7N]+• (Azetidine radical cation) |

Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₅H₉NO₂, the theoretical exact mass can be calculated for both the neutral molecule and its common ionic forms, such as the protonated molecule [M+H]⁺.

The exact mass is calculated by summing the masses of the most abundant isotopes of each element. This value is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds. The high precision of HRMS, typically in the parts-per-million (ppm) range, provides a high degree of confidence in the assigned elemental composition.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₅H₉NO₂ | 115.06333 |

| Protonated Molecule [M+H]⁺ | C₅H₁₀NO₂⁺ | 116.07061 |

| Sodiated Adduct [M+Na]⁺ | C₅H₉NNaO₂⁺ | 138.05252 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides profound insights into the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 116.07) is typically selected as the precursor ion. Collision-induced dissociation (CID) reveals characteristic fragmentation pathways determined by the molecule's functional groups and structural stability.

Key fragmentation patterns for N-substituted amino acids often involve the loss of small neutral molecules from the carboxylic acid group and cleavages around the nitrogen atom. physchemres.orgosti.gov Plausible fragmentation pathways for this compound include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in an acylium ion.

Loss of formic acid (HCOOH): Decarboxylation and loss of a hydrogen atom.

Alpha-cleavage: Fission of the bond between the nitrogen and the acetic acid methylene group, leading to the formation of a stable azetidine fragment.

Ring-opening of azetidine: Fragmentation of the strained four-membered ring.

These fragmentation patterns are crucial for the structural confirmation of this compound and for distinguishing it from its isomers.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 116.07 | 98.06 | H₂O (18.01) | [C₅H₈NO]⁺ |

| 116.07 | 70.04 | HCOOH (46.03) | [C₄H₈N]⁺ |

| 116.07 | 58.07 | C₂H₂O₂ (58.00) | [C₃H₈N]⁺ (Protonated Azetidine) |

| 98.06 | 70.04 | CO (28.02) | [C₄H₈N]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations (C=O, O-H, C-H)

The vibrational spectrum of this compound is dominated by the characteristic vibrations of its constituent functional groups: the carboxylic acid and the azetidine ring.

Carboxylic Acid Group: The O-H stretching vibration of the carboxylic acid typically appears as a very broad and intense band in the IR spectrum, usually in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding in the solid state or in solution. acs.orgacs.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, typically between 1760-1690 cm⁻¹. acs.org The C-O stretching and O-H bending vibrations are also observable in the fingerprint region (1400-900 cm⁻¹). uu.nl

Azetidine Ring: The C-H stretching vibrations of the methylene groups in the azetidine ring and the acetic acid backbone are expected in the 3000-2850 cm⁻¹ region. C-N stretching vibrations associated with the tertiary amine within the azetidine ring typically appear in the 1250-1020 cm⁻¹ range. Ring vibrations (puckering and breathing modes) of the four-membered ring are found at lower frequencies. tandfonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300 - 2500 | Strong, Broad | Weak |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium | Strong |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong | Medium |

| CH₂ | Scissoring | 1485 - 1445 | Medium | Medium |

| O-H (Carboxylic Acid) | In-plane Bending | 1440 - 1395 | Medium | Weak |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong | Weak |

| C-N (Azetidine) | Stretching | 1250 - 1020 | Medium | Medium |

| Azetidine Ring | Ring Puckering/Breathing | < 1000 | Medium | Strong |

Conformational Insights from Vibrational Modes

Beyond identifying functional groups, vibrational spectroscopy can offer insights into the molecule's conformation. The azetidine ring is not planar and undergoes a low-frequency "ring-puckering" vibration. tandfonline.com The potential energy surface for this motion can have a single or double minimum, corresponding to different puckered conformations. tandfonline.com The specific frequencies of these low-energy modes, often more prominent in the Raman spectrum, can be used in conjunction with computational modeling to determine the preferred conformation of the azetidine ring and the energy barrier to inversion. tandfonline.com

Furthermore, the position and shape of the O-H and C=O bands can provide information about the extent and nature of intermolecular hydrogen bonding, which dictates the supramolecular structure in the condensed phase. acs.orgnih.gov

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related N-substituted glycine (B1666218) derivatives and azetidine-containing compounds allows for a detailed prediction of its solid-state molecular conformation and geometry. mdpi.comnih.gov

Determination of Solid-State Molecular Conformation and Geometry

In the solid state, this compound is expected to exist as a zwitterion, with a protonated azetidine nitrogen and a deprotonated carboxylate group. This zwitterionic form is stabilized by strong intermolecular hydrogen bonds between the ammonium (B1175870) proton (N⁺-H) and the carboxylate oxygen atoms (COO⁻). mdpi.com

The geometry around the carboxylic acid group is expected to be planar. The conformation of the N-C-C=O backbone can be either planar or twisted. mdpi.com Studies on similar N-alkylated glycine derivatives show that both conformations are possible, often influenced by the steric bulk of the N-substituent and the specific crystal packing forces. mdpi.com The four-membered azetidine ring itself is expected to be puckered, with a defined dihedral angle, to relieve ring strain. researchgate.net

The crystal structure would be characterized by a network of N-H···O hydrogen bonds, connecting adjacent molecules into chains, sheets, or more complex three-dimensional architectures. mdpi.com

| Structural Parameter | Expected Value | Comment |

|---|---|---|

| C=O Bond Length | ~1.25 Å | Characteristic of a carboxylate group (avg. of two C-O bonds). |

| C-O Bond Length | ~1.25 Å | Characteristic of a carboxylate group. |

| C-C Bond Length (acid) | ~1.52 Å | Typical sp³-sp² C-C single bond. |

| N-C Bond Length (ring) | ~1.47 Å | Typical C-N single bond in a strained ring. |

| N-C Bond Length (side chain) | ~1.48 Å | Typical C-N single bond. |

| O-C-O Bond Angle | ~125° | For the carboxylate group. |

| C-N-C Bond Angle (ring) | ~90° | Constrained by the four-membered ring. |

| Azetidine Ring Conformation | Puckered | Non-planar to relieve ring strain. |

Analysis of Intermolecular Interactions and Crystal Packing

Following an extensive search of peer-reviewed scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound was found. Consequently, a detailed analysis of its specific intermolecular interactions and crystal packing arrangement, supported by experimental data, cannot be provided at this time. The determination of these features requires the successful growth of single crystals of the compound and subsequent analysis using X-ray crystallography.

In the absence of experimental data, a hypothetical discussion of potential intermolecular interactions can be considered based on the molecular structure of this compound. The molecule possesses a carboxylic acid group, which is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen and the hydroxyl oxygen). The azetidine ring contains a tertiary amine nitrogen atom, which can act as a hydrogen bond acceptor.

Therefore, it is plausible that the crystal structure of this compound would be dominated by hydrogen bonding interactions. One could anticipate the formation of strong O-H···N hydrogen bonds between the carboxylic acid of one molecule and the azetidine nitrogen of another. Additionally, the classic carboxylic acid dimer motif, forming a cyclic R²₂ (8) graph set via O-H···O hydrogen bonds between two molecules, is a common feature in the crystal structures of many carboxylic acids and could also be present. The packing of these hydrogen-bonded networks would then be influenced by weaker van der Waals forces.

Interactive Data Table: Plausible Intermolecular Interactions in this compound (Hypothetical)

| Donor | Acceptor | Type of Interaction |

| Carboxylic Acid (O-H) | Azetidine (N) | Strong Hydrogen Bond |

| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Strong Hydrogen Bond (Dimer Formation) |

| C-H | Carboxylic Acid (O) | Weak Hydrogen Bond |

| C-H | Azetidine (N) | Weak Hydrogen Bond |

It is crucial to reiterate that the information presented in this section is predictive and based on the known chemistry of the functional groups present in the molecule. Definitive analysis awaits experimental crystallographic studies.

Polymorphism and Co-crystallization Studies

A thorough review of the existing scientific literature reveals no published studies on the polymorphism or co-crystallization of this compound.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. The investigation of polymorphism is a critical aspect of pharmaceutical development and materials science. To date, no studies have reported the screening for or identification of different polymorphic forms of this compound. Such studies would typically involve crystallization of the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Co-crystallization is a technique used to design multi-component crystalline solids, known as co-crystals, by combining a target molecule with a co-former in a stoichiometric ratio. Co-crystals are formed through non-covalent interactions, primarily hydrogen bonding. This approach is widely used to modify the physicochemical properties of active pharmaceutical ingredients. There are no reports in the literature of attempts to form co-crystals of this compound with any co-former. Future research in this area could explore the use of various pharmaceutically acceptable co-formers to potentially enhance properties such as solubility or stability.

Computational Chemistry and Theoretical Investigations of 2 Azetidin 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distributions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the optimized, lowest-energy (ground state) geometry of 2-(azetidin-1-yl)acetic acid by finding the minimum on the potential energy surface. This process establishes the most stable arrangement of atoms, defining key structural parameters.

DFT calculations for similar molecules often utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results for both molecular structure and vibrational frequencies. researchgate.netchem-soc.siresearchgate.net For this compound, these calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. Electronic properties such as dipole moment, polarizability, and the distribution of atomic charges can also be determined, offering insights into the molecule's polarity and intermolecular interactions.

Table 1: Key Structural Parameters for Theoretical Investigation

| Parameter | Description |

|---|---|

| Bond Lengths | C-C, C-N, C-H, C=O, C-O, O-H |

| Bond Angles | Angles involving the azetidine (B1206935) ring, the acetic acid moiety, and their linkage. |

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These theoretical predictions for ¹H and ¹³C NMR spectra are crucial for assigning signals in experimental spectra to specific atoms within the molecule. researchgate.netacs.org The calculated shifts are typically compared to a reference standard, such as tetramethylsilane (B1202638) (TMS), to align with experimental conventions. oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Conceptual) Predicted shifts are based on typical chemical environments.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | 11.0–12.0 | 170–180 |

| -CH₂- (adjacent to COOH) | ~2.5-3.0 | ~50-60 |

| -CH₂- (in azetidine ring, adjacent to N) | ~3.5-4.5 | ~50-60 |

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of molecular motion, which are observed in Infrared (IR) and Raman spectroscopy. chem-soc.si The calculated frequencies are often scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental data. chem-soc.siresearchgate.net The analysis of these frequencies, often aided by Potential Energy Distribution (PED) calculations, allows for the definitive assignment of specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid group or the various C-H and C-N stretching and bending modes of the azetidine ring. researchgate.netmdpi.com

Table 3: Characteristic Vibrational Frequencies (Conceptual)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300–2500 (broad) |

| C-H (Aliphatic) | Stretching | 3000–2850 |

| C=O (Carboxylic Acid) | Stretching | 1730–1700 |

| C-N (Azetidine) | Stretching | 1250–1020 |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com

HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com DFT calculations provide both the energies of these orbitals and visualizations of their spatial distribution, indicating the likely sites for nucleophilic and electrophilic attack.

Table 4: Frontier Molecular Orbital Parameters (Conceptual)

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | E_HOMO | Electron-donating capability |

| LUMO Energy | E_LUMO | Electron-accepting capability |

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from rotation around single bonds and the puckering of the azetidine ring, results in multiple possible three-dimensional arrangements, or conformations.

Conformational analysis aims to identify all stable conformers (isomers that can be interconverted by rotation about single bonds) and determine their relative energies. For molecules containing an azetidine ring, a key conformational feature is ring puckering. nih.gov Unlike the more rigid cyclopropane (B1198618) or the more flexible cyclopentane, the four-membered azetidine ring can adopt a puckered structure to relieve ring strain. nih.gov

Computational studies on related molecules like L-azetidine-2-carboxylic acid have shown that the azetidine ring's puckering is influenced by the backbone structure. nih.govnih.gov Similarly, for this compound, different puckered states of the ring, combined with rotation around the N-CH₂ and CH₂-COOH bonds, would lead to various stable conformers. These conformers would be identified by systematically rotating key dihedral angles and performing geometry optimizations to find the corresponding local energy minima.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's potential energy as a function of its geometry. libretexts.org For conformational analysis, a relaxed PES scan is often performed, where one or more dihedral angles are systematically varied, and the energy is minimized with respect to all other coordinates at each step.

Mapping the PES for this compound would reveal the energy landscape connecting different stable conformers. The minima on this surface correspond to the stable isomers, while the saddle points between them represent the transition states for interconversion. libretexts.org The energy difference between a conformer and a transition state defines the activation energy barrier for rotation, which determines the rate at which the conformers interconvert at a given temperature. researchgate.net This analysis provides a comprehensive picture of the molecule's dynamic behavior and conformational preferences.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility, conformational preferences, and the influence of its environment.

Dynamic Behavior and Flexibility of the Azetidine Ring and Carboxylic Acid Moiety

The dynamic nature of this compound is primarily dictated by the flexibility of the four-membered azetidine ring and the rotational freedom of the attached acetic acid group.

Azetidine Ring Puckering: The four-membered azetidine ring is not planar and undergoes a dynamic process known as ring puckering. Unlike the five-membered proline ring which has more defined "envelope" and "twist" conformations, the azetidine ring exhibits a less pronounced pucker. nih.gov Electron diffraction studies on the parent azetidine molecule have characterized its ring configuration with a dihedral angle of approximately 37°. rsc.org MD simulations would reveal the energy landscape of this puckering motion, showing rapid interconversion between puckered states. This flexibility is a key characteristic of the azetidine scaffold, influencing how it presents its substituents for interaction with other molecules. nih.gov Computational studies on fluorinated azetidine derivatives have demonstrated that substituents and local electrostatic interactions can significantly influence the preferred ring pucker conformation. researchgate.net

Solvent Effects on Conformation and Reactivity

The surrounding solvent plays a critical role in modulating the conformational equilibrium and potential reactivity of this compound. MD simulations using explicit solvent models (e.g., water) are essential to capture these effects accurately.

Hydrogen Bonding and Solvation: In an aqueous environment, water molecules will form hydrogen bonds with both the nitrogen atom of the azetidine ring and, more significantly, with the carboxylic acid group (both the carbonyl oxygen and the hydroxyl group). scirp.org These interactions stabilize the solute and influence its conformational preferences. nih.gov For instance, polar solvents like water can further stabilize the anti conformation of the carboxylic acid group by forming favorable hydrogen bond networks, which might be less favored in a nonpolar solvent or in the gas phase. nih.gov

Conformational Population Shifts: The balance between different ring puckers and side-chain rotamers can shift depending on the solvent. nih.govaps.org Theoretical studies on amino acids and peptides show that polar solvents tend to favor more extended conformations where solute-solvent interactions are maximized, whereas nonpolar environments may favor more compact, internally hydrogen-bonded structures. scirp.orgupc.edu For this compound, MD simulations in different solvents would likely show a shift in the population of conformers, directly impacting its average shape and the availability of its functional groups for interaction.

In Silico Interaction Studies with Biological Systems (Mechanistic Focus)

In silico methods are instrumental in predicting and analyzing how a molecule like this compound might interact with biological targets such as proteins, providing a mechanistic understanding at the atomic level.

Ligand-Protein Docking Simulations for Putative Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking can be used to screen potential protein targets and hypothesize its binding mode.

Binding Mode Prediction: The azetidine ring, being a small, conformationally restricted scaffold, can fit into well-defined pockets on a protein surface. enamine.net The carboxylic acid group is a key pharmacophoric feature, capable of forming strong ionic interactions (salt bridges) with positively charged residues like Arginine or Lysine (B10760008), and hydrogen bonds with polar residues in a binding site. nih.gov Docking studies on various azetidin-2-one (B1220530) derivatives have successfully predicted their binding to targets like the epidermal growth factor receptor (EGFR). researchgate.net

Scoring and Ranking: Docking algorithms use scoring functions to estimate the binding affinity (e.g., in kcal/mol) of different poses. These scores allow for the ranking of potential binding modes and even different ligands. A typical docking study would assess how well the molecule's shape and chemical features complement the target's binding pocket.

Below is a hypothetical data table illustrating the kind of results a docking simulation might produce for this compound against a putative kinase target.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A (putative) | -7.5 | Lys72 | Salt Bridge with Carboxylate |

| Kinase A (putative) | Asp184 | Hydrogen Bond with N-H (protonated) | |

| Kinase A (putative) | Val25 | Hydrophobic contact with Azetidine Ring | |

| Kinase B (putative) | -6.8 | Arg150 | Salt Bridge with Carboxylate |

| Kinase B (putative) | Gln85 | Hydrogen Bond with Carbonyl |

Molecular Dynamics of Ligand-Target Complexes

Following docking, MD simulations of the predicted ligand-protein complex are performed to assess the stability of the binding pose and to study the dynamics of the interaction over time (typically nanoseconds to microseconds). rsc.org

Stability Assessment: The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. github.io A stable, low-RMSD trajectory for the ligand suggests that the docked pose is credible and well-maintained within the binding pocket. rsc.org

Interaction Analysis: MD simulations allow for a detailed analysis of the persistence of key interactions identified in docking, such as hydrogen bonds and salt bridges. They can also reveal the role of water molecules in mediating protein-ligand interactions. researchgate.net The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the binding site are flexible and which are rigid upon ligand binding. github.io

This sample data table summarizes typical outputs from an MD simulation analysis of a protein-ligand complex.

| Simulation Metric | System | Average Value | Interpretation |

| Ligand RMSD | This compound | 1.2 Å | Stable binding pose, low deviation from the initial docked conformation. |

| Protein Backbone RMSD | Kinase A | 1.8 Å | Protein maintains its overall fold and stability with the ligand bound. nih.gov |

| Protein RMSF (Binding Site) | Residues 70-75 | High (>2.0 Å) | A flexible loop in the binding site adapts to the ligand. |

| Hydrogen Bond Occupancy | Ligand-Lys72 | 95% | A persistent and strong hydrogen bond is maintained throughout the simulation. |

Pharmacophore Modeling and Virtual Screening for Analog Design

Pharmacophore modeling is a powerful tool for drug discovery that abstracts the key chemical features required for a ligand to bind to a specific target. nih.gov

Model Generation: A pharmacophore model for a this compound-based inhibitor could be generated based on its bound conformation from a docking or MD simulation (structure-based) or by comparing a set of known active analogs (ligand-based). nih.govfrontiersin.org The essential features would likely include:

A Hydrogen Bond Acceptor (from the carbonyl oxygen).

A Hydrogen Bond Donor (from the hydroxyl group).

A Negative Ionizable feature (representing the deprotonated carboxylate).

One or more Hydrophobic features (representing the aliphatic azetidine ring).

Virtual Screening: This 3D pharmacophore model can then be used as a query to rapidly screen large virtual libraries containing millions of compounds. mdpi.comscirp.org The screening process filters for molecules that possess the same essential chemical features arranged in the correct spatial orientation. This allows for the efficient identification of structurally diverse compounds that are likely to bind to the same target, serving as starting points for the design of novel and improved analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Azetidine Derivatives

QSAR models are developed by correlating molecular descriptors with the observed biological activity. These descriptors are numerical representations of the chemical and physical properties of the molecules. The resulting models can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in drug discovery and development.

Detailed research findings from studies on various series of azetidine derivatives have highlighted the importance of different types of molecular descriptors in determining their biological activities, which range from antimicrobial to anticancer and enzyme inhibition.

For instance, in a study on a series of 1,3,4-thiadiazole-2-yl azetidin-2-one derivatives with antimicrobial activity, a QSAR model was developed using multiple linear regression. The best model showed a good correlation between the descriptors and the antimicrobial activity, with a correlation coefficient (r²) of 0.8040 and a cross-validated correlation coefficient (Q²) of 0.6189 nih.gov. This study indicated that thermodynamic descriptors (such as total energy, molar refractivity, and logP) and steric descriptors play a crucial role in the antimicrobial activity of these compounds nih.gov.

Furthermore, 3D-QSAR studies on novel benzoxazole-bearing azetidinone derivatives as anti-inflammatory and anticancer agents have suggested that the addition of bulky groups at the phenyl ring could contribute to an increase in biological activity ijrar.org. This indicates the importance of the three-dimensional arrangement of atoms and the shape of the molecule in its interaction with biological targets.

A study on azetidin-2-ylacetic acid derivatives as GABA uptake inhibitors found that the potency of these compounds was highly dependent on the lipophilic residues attached to the azetidine ring. Specifically, derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed the highest potency at the GAT-1 transporter nih.gov. This highlights the role of specific structural modifications in modulating the biological activity of azetidine derivatives.

The following table summarizes the key findings from representative QSAR studies on azetidine derivatives, showcasing the types of descriptors found to be significant and the statistical quality of the models.

| Series of Azetidine Derivatives | Biological Activity | Key Descriptors | Statistical Parameters |

| 1,3,4-Thiadiazole-2-yl azetidin-2-ones | Antimicrobial | Thermodynamic (Total Energy, Molar Refractivity, logP), Steric | r² = 0.8040, Q² = 0.6189 nih.gov |

| 2-Azetidinone derivatives from hippuric acid | Antimicrobial, Anticancer | Topological (Balaban index J, Molecular Connectivity Indices ⁰χv and ¹χv) | Not specified in the abstract nih.govresearchgate.net |

| Benzoxazole bearing azetidinones | Anti-inflammatory, Anticancer | 3D descriptors (related to steric bulk) | Not specified in the abstract ijrar.org |

| Azetidin-2-ylacetic acid derivatives | GABA uptake inhibition | Lipophilicity of N-substituents | Structure-Activity Relationship (SAR) described, but no QSAR model parameters provided nih.gov |

These studies collectively demonstrate the utility of QSAR modeling in understanding the structure-activity relationships of azetidine derivatives. The identification of key molecular descriptors provides a rational basis for the design of new compounds with potentially enhanced biological activities. While a dedicated QSAR model for this compound is yet to be developed, the insights gained from these related studies offer a solid foundation for future computational investigations on this specific compound and its analogues.

Chemical Reactivity and Derivatization Strategies for 2 Azetidin 1 Yl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 2-(azetidin-1-yl)acetic acid is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through esterification, amidation, reduction, and conversion to more reactive intermediates.

Esterification and Amidation Reactions for Diverse Conjugates

Esterification and amidation are fundamental reactions for converting carboxylic acids into a variety of functional derivatives and conjugates.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com The equilibrium of this reaction is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, activation of the carboxylic acid can facilitate esterification under milder conditions. Reagents such as 1-alkyl-2-halopyridinium salts can be used to form an intermediate acyloxypyridinium salt, which readily reacts with alcohols. rug.nl

| Reaction | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven, often requires excess alcohol. masterorganicchemistry.com |

| Mukaiyama Esterification | Alcohol, 1-Alkyl-2-halopyridinium salt, Tertiary amine | Forms a highly reactive acyloxypyridinium intermediate. rug.nl |

Amidation: The formation of amides from this compound is a crucial transformation for creating peptide-like structures and other complex molecules. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures. mdpi.com More commonly, the carboxylic acid is activated to facilitate amide bond formation under milder conditions. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are widely used to form a reactive O-acylisourea intermediate that subsequently reacts with an amine. fishersci.co.uknih.gov Another effective method involves converting the carboxylic acid to an acid chloride, which then readily reacts with an amine, often in the presence of a base to neutralize the HCl byproduct. fishersci.co.ukyoutube.comlibretexts.org

| Reaction | Reagents | Key Features |

| Direct Thermal Amidation | Amine, Heat | Often requires harsh conditions. mdpi.com |

| Carbodiimide Coupling | Amine, EDC or DCC | Forms a reactive O-acylisourea intermediate. fishersci.co.uk |

| Acid Chloride Route | Thionyl chloride or Oxalyl chloride, then Amine and Base | Proceeds via a highly reactive acid chloride intermediate. libretexts.org |

Reduction to Alcohol and Subsequent Functionalization

The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-(azetidin-1-yl)ethanol, which serves as a versatile intermediate for further functionalization. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting alcohol can then undergo a variety of reactions, including oxidation back to the aldehyde or carboxylic acid, conversion to alkyl halides, or ether formation, thereby expanding the range of accessible derivatives.

Formation of Acid Halides and Anhydrides as Reactive Intermediates

To enhance the reactivity of the carboxylic acid moiety, it can be converted into more electrophilic species such as acid halides and anhydrides.

Acid Halides: The synthesis of 2-(azetidin-1-yl)acetyl chloride can be accomplished by treating the parent carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These acid chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, providing efficient routes to esters, amides, and ketones, respectively. libretexts.orgorientjchem.orgresearchgate.net

Anhydrides: Anhydrides of this compound can also be prepared, although they are generally less reactive than the corresponding acid halides. They serve as effective acylating agents and are often used in acylation reactions where a milder alternative to acid chlorides is desired.

Reactions Involving the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for modifications that can significantly alter the molecule's properties. nih.gov

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine nature of the azetidine nitrogen allows for N-alkylation reactions. These reactions typically involve treatment with an alkyl halide. The quaternization of the nitrogen can lead to the formation of azetidinium salts, which can influence the molecule's solubility and biological activity. nih.gov

N-Acylation: The azetidine nitrogen can also undergo N-acylation with acylating agents such as acyl chlorides or anhydrides. rsc.org This reaction introduces an amide functionality directly attached to the ring, which can be used to modulate the electronic properties and steric bulk of the azetidine core.

Ring-Opening Reactions of the Strained Azetidine Core

The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions, particularly upon activation of the nitrogen atom. nih.govacs.org This reactivity provides a pathway to linear, functionalized amine derivatives.

Formation of Salts (e.g., Hydrochloride) for Solubility/Stability Modulation

The modulation of physicochemical properties such as solubility and stability is a critical aspect of chemical development. For this compound, which possesses both a basic nitrogen atom within the azetidine ring and an acidic carboxylic acid group, salt formation is a primary strategy to achieve these modifications. The formation of salts can significantly alter the compound's dissolution rate and equilibrium solubility.

One of the most common salt forms for weakly basic compounds is the hydrochloride salt. The hydrochloride salt of this compound is commercially available, indicating its stability and ease of isolation. The formation of this compound hydrochloride involves the protonation of the tertiary amine in the azetidine ring by hydrochloric acid. This results in an ionic compound with increased polarity compared to the free base, which generally leads to enhanced aqueous solubility.

The stability of the hydrochloride salt is typically greater than that of the free base, particularly in terms of resistance to degradation under certain storage conditions. The solid-state properties of the salt, such as crystallinity and hygroscopicity, are also important factors that are influenced by the choice of the counter-ion. While specific experimental data on the solubility and stability of this compound and its salts are not extensively detailed in the available literature, the principles of salt formation for amines and carboxylic acids provide a strong theoretical basis for these improvements.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

|---|---|---|

| Molecular Formula | C₅H₉NO₂ | C₅H₁₀ClNO₂ |

| Molecular Weight | 115.13 g/mol | 151.59 g/mol |

| Appearance | Not specified in literature | White to off-white solid |

| Predicted Aqueous Solubility | Higher at acidic and basic pH | Generally higher than the free base |

| Expected Stability | Moderate | Enhanced solid-state stability |

Functionalization of the Azetidine Ring System

The azetidine ring is a strained four-membered heterocycle that can undergo various chemical transformations, making it an attractive scaffold for chemical diversification.

Stereoselective Introduction of Substituents

The stereoselective functionalization of the azetidine ring in derivatives of this compound is a key strategy for creating chiral molecules with specific biological activities. While direct stereoselective synthesis on the this compound molecule is not widely reported, general methods for the stereoselective synthesis of substituted azetidines can be conceptually applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions such as cycloadditions, ring-closing reactions, or the functionalization of pre-existing azetidine rings. For instance, the use of chiral directing groups can facilitate the diastereoselective addition of nucleophiles to the azetidine ring.

C-H Functionalization Approaches

Direct C-H functionalization of the azetidine ring represents a modern and efficient approach to introduce new substituents without the need for pre-functionalized starting materials. Recent advances in catalysis have enabled the C-H activation of saturated heterocycles. For the azetidine ring in this compound, this could involve transition-metal-catalyzed reactions that selectively activate C-H bonds at the 2- or 3-position of the ring. Such strategies could lead to the introduction of aryl, alkyl, or other functional groups, significantly expanding the chemical space accessible from this starting material. The directing effect of the N-acetic acid moiety could potentially be exploited to achieve regioselective C-H functionalization.

Synthesis of Spirocyclic and Fused Azetidine Derivatives

The construction of spirocyclic and fused ring systems containing an azetidine core can lead to conformationally constrained molecules with novel three-dimensional shapes. Starting from a suitably functionalized derivative of this compound, intramolecular cyclization reactions can be employed to build these complex architectures. For example, an azetidine derivative bearing a tethered nucleophile and electrophile could undergo an intramolecular reaction to form a fused bicyclic system. Similarly, the introduction of a suitable functional group on the azetidine ring could serve as a handle for the construction of a spirocyclic system through reactions such as intramolecular aldol (B89426) condensation or ring-closing metathesis.

Formation of Bioconjugates and Prodrugs (Conceptual, In Vitro focus)

The carboxylic acid functionality of this compound provides a convenient handle for its covalent attachment to other molecules, including biomolecules, to form bioconjugates or prodrugs.

Conjugation to Peptides and Proteins

The conjugation of small molecules to peptides and proteins is a widely used strategy in drug discovery and chemical biology. The carboxylic acid group of this compound can be activated and coupled to the free amine groups of lysine (B10760008) residues or the N-terminus of a peptide or protein. This is typically achieved using standard peptide coupling reagents such as carbodiimides (e.g., EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

The resulting amide bond is stable under physiological conditions. In an in vitro setting, this conjugation strategy could be used to attach the this compound moiety to a target protein to study its binding or to a peptide to modulate its properties. The azetidine ring can introduce conformational constraints into the resulting bioconjugate, which may influence its biological activity. While specific in vitro studies employing this compound for protein conjugation are not prominently described in the literature, the chemical principles are well-established.

Table 2: Conceptual Bioconjugation of this compound

| Bioconjugate Type | Target Biomolecule | Linkage | Potential Application (Conceptual) |

|---|---|---|---|

| Peptide Conjugate | Peptides | Amide bond | Modulation of peptide conformation and activity |

| Protein Conjugate | Proteins (e.g., antibodies) | Amide bond | Targeted delivery, modification of protein function |

| Prodrug | Carrier molecule (e.g., polymer) | Ester or Amide bond | Improved pharmacokinetic properties |

Design Principles for Prodrugs

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. For this compound, which possesses both a carboxylic acid and a tertiary amine group, several prodrug strategies could be envisioned to modify its properties, such as solubility, permeability, and stability. researchgate.net The primary functional group available for modification is the carboxylic acid.

One of the most common approaches for developing prodrugs of carboxylic acid-containing molecules is through the formation of esters. uobabylon.edu.iq Esterification of the carboxylic acid group in this compound would mask the polar carboxylate group, leading to a more lipophilic compound. uobabylon.edu.iq This increase in lipophilicity can enhance the molecule's ability to cross biological membranes via passive diffusion. nih.gov The choice of the alcohol used for esterification allows for fine-tuning of the resulting prodrug's properties. uobabylon.edu.iq For instance, simple alkyl esters can be synthesized to systematically increase lipophilicity.

The in vivo bioconversion of these ester prodrugs back to the active parent drug, this compound, is typically mediated by esterase enzymes that are widely distributed throughout the body, including in the plasma and liver. nih.govauburn.edu The rate of this hydrolysis can be controlled by manipulating the steric and electronic properties of the promoiety. uobabylon.edu.iq

Another established strategy involves the use of amino acids as promoieties. researchgate.netnih.gov Creating an amino acid ester prodrug could potentially target specific amino acid transporters, thereby enhancing absorption. nih.gov For example, L-valine has been successfully used to create the prodrug valacyclovir, which shows improved oral bioavailability compared to its parent drug, acyclovir. nih.gov A similar approach could theoretically be applied to this compound.

The table below outlines potential ester-based prodrug strategies applicable to the carboxylic acid moiety of this compound.

| Prodrug Strategy | Promoieties | Rationale for Modification |

| Simple Esterification | Alkyl groups (e.g., methyl, ethyl) | To increase lipophilicity and enhance passive diffusion across membranes. uobabylon.edu.iq |

| Amino Acid Conjugation | Natural amino acids (e.g., L-valine, L-isoleucine) | To potentially target amino acid transporters for improved absorption. nih.gov |

| Acyloxyalkyl Esters | Amidomethyl esters | To create prodrugs that are readily cleaved in vivo by esterases. nih.gov |

These design principles represent general strategies in medicinal chemistry that could be applied to modify the properties of this compound. The selection of a specific promoiety would depend on the desired physicochemical and pharmacokinetic profile.

Polymerization and Material Science Applications of Azetidine Derivatives

The strained four-membered ring of azetidine makes it and its derivatives susceptible to ring-opening polymerization (ROP), leading to the formation of polyamines. rsc.orgutwente.nl These polymerization processes can proceed through different mechanisms, primarily cationic or anionic, depending on the nature of the substituents on the azetidine ring and the initiator used. rsc.org The resulting polymers have a range of applications in material science. rsc.org

Polymerization Mechanisms:

Cationic Ring-Opening Polymerization (CROP): This is the most common polymerization mechanism for azetidines. rsc.org It is typically initiated by acids or other cationic species. researchgate.net The polymerization of unsubstituted azetidine via CROP results in hyperbranched poly(trimethylenimine) (hbPTMI). rsc.orgutwente.nl The process involves the protonation of the azetidine nitrogen, followed by nucleophilic attack of another monomer, leading to chain propagation. However, a significant challenge in the CROP of N-substituted aziridines and azetidines is the potential for irreversible termination reactions, which can limit the conversion to low percentages. rsc.org

Anionic Ring-Opening Polymerization (AROP): While less common for simple azetidines due to the reduced electronegativity of nitrogen, AROP can be achieved with N-sulfonylated azetidine derivatives. utwente.nlnsf.gov N-sulfonylazetidines undergo AROP to form poly(N-sulfonylazetidine)s. nsf.gov This method offers a pathway to linear poly(trimethylenimine) (LPTMI) with controlled molecular weight and low dispersity after the reductive removal of the tosyl groups. nih.gov The copolymerization of different N-(tolylsulfonyl)azetidines can produce linear copolymers with narrow dispersities. nsf.gov

The table below summarizes the primary polymerization mechanisms for azetidine derivatives.

| Polymerization Mechanism | Monomer Type | Resulting Polymer Structure | Key Features |

| Cationic Ring-Opening Polymerization (CROP) | Unsubstituted or N-alkyl azetidines | Hyperbranched | Prone to termination reactions that can limit conversion. rsc.org |

| Anionic Ring-Opening Polymerization (AROP) | N-sulfonyl azetidines | Linear | Allows for the synthesis of polymers with controlled molecular weight and narrow dispersities. nsf.govnih.gov |

Material Science Applications:

Polymers derived from azetidines possess a high density of amine groups, which imparts unique properties and makes them suitable for various material science applications. utwente.nlrsc.org

CO2 Adsorption: The high amine density of polyamines derived from azetidine makes them effective materials for CO2 capture. rsc.org

Antibacterial and Antimicrobial Coatings: Azetidine-based polymers have shown potential for use in antibacterial and antimicrobial coatings. utwente.nlrsc.org

Chelation and Materials Templating: These polymers can be used for metal chelation, for example, in wastewater treatment, and as templates for the synthesis of other materials. rsc.org

Energetic Materials: Recent research has explored the application of functionalized azetidines as novel energetic materials, including potential use as solid melt-castable explosives and liquid propellant plasticizers. nih.gov

The diverse applications of azetidine-derived polymers are highlighted in the table below.

| Application Area | Description |

| Environmental | CO2 adsorption and capture from gas streams. rsc.org |

| Biomedical | Development of antibacterial and antimicrobial surfaces and coatings. rsc.org |

| Industrial | Metal chelation for water purification and use as material templates. rsc.org |

| Defense | Synthesis of novel energetic materials with tunable physical properties. nih.gov |

The ability to synthesize both branched and linear polymers from azetidine derivatives, along with the potential to incorporate various functional groups, makes this class of monomers a versatile building block for advanced materials. rsc.org

Biological and Biochemical Investigations of 2 Azetidin 1 Yl Acetic Acid Mechanistic and in Vitro Focus

In Vitro Biological Target Identification and Characterization

Investigations into the specific molecular targets of 2-(Azetidin-1-yl)acetic acid are not extensively documented. However, studies on structurally related compounds provide insights into potential biological interactions for the azetidine (B1206935) and acetic acid moieties.

Enzyme Inhibition and Activation Assays (e.g., hydrolases, transferases)

There is no specific data available from enzyme inhibition or activation assays for this compound. Research on other molecules containing the azetidine ring has shown varied enzymatic interactions. For instance, derivatives of azetidin-2-one (B1220530) (a related but structurally distinct beta-lactam) have been identified as inhibitors of human serine proteases, such as human leukocyte elastase and cathepsin G nih.gov. The mechanism for these azetidinone compounds involves the opening of the beta-lactam ring by the active site serine to form a stable acyl-enzyme intermediate nih.gov. Other azetidin-2-one derivatives have been developed as dual inhibitors of histone deacetylase (HDAC) enzymes, specifically hHDAC6 and hHDAC8 unisi.it.

In contrast, the well-studied isomer, L-azetidine-2-carboxylic acid, does not function as a classical enzyme inhibitor. Instead, its toxicity stems from its ability to be recognized by prolyl-tRNA synthetase and subsequently misincorporated into proteins in place of proline biorxiv.orgmdpi.comnih.govresearchgate.net. This disruption of protein synthesis and the resulting protein misfolding is its primary mechanism of action biorxiv.orgsigmaaldrich.com.

Receptor Binding Studies (e.g., GPCRs, ion channels, nuclear receptors)

No receptor binding studies have been published that specifically identify this compound as a ligand for G protein-coupled receptors (GPCRs), ion channels, or nuclear receptors. While various acetic acid derivatives have been explored as receptor antagonists, such as those targeting the prostaglandin (B15479496) D2 receptor (CRTh2), these compounds feature larger, more complex aromatic structures and are not close analogues nih.gov.

Transporter Interaction Assays

Direct transporter interaction assays for this compound have not been reported. However, research on its isomer, L-azetidine-2-carboxylic acid, strongly indicates interaction with cellular transport systems. Studies in yeast have shown that amino acid permeases are required for its uptake and subsequent toxicity researchgate.net. In plant models, L-azetidine-2-carboxylic acid was found to be a potent inhibitor of ion release to the xylem in barley roots, suggesting an interaction with transport processes from the symplast to the xylem nih.govnih.gov.

Cellular Biochemistry and Mechanism of Action (Using Cell Lines, In Vitro)

The cellular effects and mechanism of action for this compound remain uncharacterized in the scientific literature. The extensive body of work on its isomer, L-azetidine-2-carboxylic acid, provides a detailed example of how a small azetidine-based amino acid analogue can exert profound effects on cellular biochemistry.

Cellular Uptake and Subcellular Localization Studies

Specific studies detailing the cellular uptake or subcellular localization of this compound are not available. Based on the findings for its isomer, it is plausible that if this compound is transported into cells, it would likely utilize amino acid or similar small molecule transporters researchgate.net.

Impact on Specific Cellular Signaling Pathways (e.g., gene expression, protein phosphorylation)

There is no direct evidence describing the impact of this compound on cellular signaling pathways. In stark contrast, the mechanism of its isomer, L-azetidine-2-carboxylic acid (AZE), is well-defined and centers on the induction of proteotoxic stress.

The misincorporation of AZE into newly synthesized proteins leads to protein misfolding and aggregation, which triggers a powerful cellular stress response known as the Unfolded Protein Response (UPR) biorxiv.orgnih.govmdpi.com. This response is a major signaling cascade originating from the endoplasmic reticulum (ER) mdpi.commdpi.comnih.gov.

Key events in AZE-induced UPR activation include:

Activation of PERK and ATF6: Treatment of cells with AZE leads to the activation of two of the three main UPR branches: the protein kinase R-like ER kinase (PERK) and the activating transcription factor 6 (ATF6) pathways. This is evidenced by increased phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) and increased levels of the chaperone protein BiP (Binding Immunoglobulin Protein) mdpi.commedchemexpress.com.

Gene Expression Changes: Activation of the UPR results in significant changes in gene expression. AZE robustly activates UPR target genes, including ATF4, ATF6, ERN1 (which codes for IRE1α), PERK, XBP1, DDIT3 (also known as CHOP), and GADD34 mdpi.com.

Induction of Autophagy: AZE-induced ER stress also leads to the activation of autophagy, a cellular process for degrading damaged components. This is marked by an increase in the lipidated form of microtubule-associated protein light chain 3 (LC3-II) mdpi.comnih.gov. This activation of autophagy is dependent on the PERK signaling branch of the UPR mdpi.com.

Pro-inflammatory and Pro-apoptotic Signaling: In microglial cell lines, AZE exposure has been shown to trigger pro-inflammatory responses, indicated by increased nitric oxide release and expression of markers like IL-1β, IL-6, and NOS2 mdpi.com. At higher concentrations, it also activates pro-apoptotic pathways, evidenced by an increased BAX/Bcl2 ratio mdpi.commedchemexpress.com.

The table below summarizes the key molecular targets and genes affected by the proline analogue L-azetidine-2-carboxylic acid, which induces ER stress and the Unfolded Protein Response.

| Protein/Gene | Full Name | Role in Signaling Pathway | Effect of L-azetidine-2-carboxylic acid | Reference |

|---|---|---|---|---|

| p-eIF2α | Phosphorylated Eukaryotic translation initiation factor 2α | Downstream of PERK; attenuates global protein synthesis | Increased phosphorylation | mdpi.com |

| BiP | Binding Immunoglobulin Protein (also known as HSPA5) | ER chaperone; UPR stress sensor | Upregulated | mdpi.com |

| ATF6 | Activating Transcription Factor 6 | UPR transcription factor | Cleaved/Activated | mdpi.commdpi.com |

| LC3-II | Microtubule-associated protein 1A/1B-light chain 3B-II | Marker for autophagy | Levels increased | mdpi.commedchemexpress.com |

| ATF4 | Activating Transcription Factor 4 | UPR transcription factor downstream of p-eIF2α | Gene expression upregulated | mdpi.com |

| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 (C/EBP Homologous Protein) | Pro-apoptotic transcription factor in severe ER stress | Gene expression upregulated | mdpi.com |

| BAX | Bcl-2-associated X protein | Pro-apoptotic protein | Increased protein levels | medchemexpress.com |

| IL-6 | Interleukin-6 | Pro-inflammatory cytokine | Gene expression upregulated | mdpi.com |

Interaction with Cellular Macromolecules (e.g., DNA, RNA, lipids)

Detailed mechanistic studies elucidating the direct molecular interactions of this compound with cellular macromolecules such as DNA, RNA, and lipids are not extensively documented in publicly available literature. The biological activities reported for the broader class of azetidinone-containing compounds, which includes antibacterial, antifungal, and anticancer effects, inherently suggest interactions with cellular components and pathways. ut.ac.irijsr.netmedipol.edu.trglobalscitechocean.com However, specific binding studies or structural analyses detailing how the this compound scaffold itself engages with nucleic acids or membrane lipids remain an area for further investigation. The functional consequences of such potential interactions are therefore not fully characterized.

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of molecules derived from the this compound scaffold is highly dependent on the chemical nature and substitution pattern of the core structure. Structure-Activity Relationship (SAR) studies explore how systematic changes to the molecule's structure influence its biological effects.

The substitution pattern on the four-membered azetidine ring is a critical determinant of biological activity and target selectivity. Research on related azetidinone structures demonstrates that modifications at the C3 and C4 positions significantly modulate the pharmacological profile.

For instance, in a series of 2-azetidinone derivatives, the introduction of a chloro group at the C3 position and various substituted phenyl groups at the C4 position yielded compounds with notable antibacterial and antifungal activity. ut.ac.ir Similarly, studies on 2-azetidinone-1-sulfonic acid derivatives revealed that the nature of the substituent at the 4-position had a pronounced effect on antibacterial potency, particularly against Gram-negative bacteria. nih.gov Another study highlighted that a naphthyl moiety at the C-4 position of certain cis-β-lactam rings resulted in high inhibitory activity against inducible nitric oxide synthase (iNOS). mdpi.com These findings underscore the importance of the steric and electronic properties of substituents on the azetidine ring for achieving desired biological outcomes.

Table 1: Effect of Azetidine Ring Substituents on Biological Activity of Related Azetidinone Derivatives Data extracted from various studies on related azetidinone cores.

Core Structure Position of Variation Substituent Observed Biological Activity Reference 2-Azetidinone C4 4-Chlorophenyl Antimicrobial Activity (MIC vs S. aureus: 100 µg/mL) ijsr.net 2-Azetidinone C4 4-Nitrophenyl Antimicrobial Activity (MIC vs S. aureus: 100 µg/mL) ijsr.net 2-Azetidinone C4 2-Naphthyl High iNOS Inhibition nih.gov 2-Azetidinone-1-sulfonic acid C4 Various heteroatom-bound groups Excellent antibacterial activity vs Gram-negative bacteria nih.gov

Changes to the acetic acid portion of the molecule can have a profound impact on its ability to interact with biological targets. This includes esterification, amidation, or replacement of the carboxylic acid with a bioisosteric group, which is a group with similar physical or chemical properties that can be used to modify biological activity.

In a study of azetidine derivatives designed as GABA uptake inhibitors, the carboxylic acid group was compared with other functionalities. nih.gov A key finding from this research was that derivatives where the carboxylic acid was replaced by a tetrazole ring, a common bioisostere, showed no potency as GABA-uptake inhibitors. nih.gov This indicates that for this particular biological target, the carboxylic acid functional group is essential for activity and cannot be effectively mimicked by a tetrazole ring.

The introduction of linker or bridging groups, typically attached to the azetidine nitrogen, allows for the exploration of additional binding pockets on a biological target or can be used to modify the molecule's physicochemical properties, such as lipophilicity.